

Application Note: Quantification of 19-Norandrosterone in Hair Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 19-Norandrosterone

Cat. No.: B1242311

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Abstract

This application note provides a comprehensive overview and detailed protocols for the quantification of **19-norandrosterone** (19-NA), a primary metabolite of the anabolic steroid nandrolone, in human hair samples. Hair analysis offers a wide window of detection, making it a valuable matrix for monitoring long-term exposure to prohibited substances.[1][2][3] This document outlines methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful analytical techniques for the sensitive and specific detection of 19-NA.[2][4] Detailed experimental protocols, from sample preparation to instrumental analysis, are provided to guide researchers, scientists, and drug development professionals. Additionally, a summary of relevant quantitative data from scientific literature is presented in tabular format for easy reference.

Introduction

19-Norandrosterone is a key urinary metabolite of the synthetic anabolic steroid nandrolone and its precursors.[5][6][7] While urine analysis is common for detecting nandrolone use, it typically reflects recent exposure.[8] Hair analysis provides a longer detection window, spanning weeks to months depending on the length of the hair shaft, offering insights into an individual's pattern of drug use.[3] The incorporation of drugs into hair is a complex process, but for anabolic steroids, it provides a stable matrix for detection.[1] This application note details the necessary steps for the reliable quantification of 19-NA in hair, a critical aspect of sports doping control and forensic toxicology.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate quantification and to remove external contaminants.

a. Decontamination: To eliminate environmental contamination, hair samples must be washed prior to analysis. A common procedure involves sequential washing with different solvents.

- Wash approximately 50 mg of hair with 5 mL of methanol for 5 minutes.
- Vortex and discard the methanol.
- Repeat the washing step with 5 mL of dichloromethane for 5 minutes.
- Vortex and discard the dichloromethane.
- Dry the hair sample at room temperature.

b. Pulverization: The washed and dried hair samples should be pulverized to increase the surface area for efficient extraction. This can be achieved using a ball mill.

c. Extraction: The pulverized hair is subjected to an extraction process to isolate the analyte of interest.

- To approximately 30 mg of pulverized hair, add an internal standard (e.g., testosterone-D3).
[3]
- Add 1 mL of phosphate buffer (pH 5) and incubate.[3]
- Perform liquid-liquid extraction with 5 mL of heptane.[3]
- Vortex the mixture for 10 minutes and centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization (for GC-MS Analysis)

For GC-MS analysis, derivatization is necessary to improve the volatility and thermal stability of 19-NA. A common method is silylation.

- Reconstitute the dried extract in 50 μL of a derivatizing agent mixture, such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and trimethyliodosilane (TMIS).[\[6\]](#)[\[9\]](#)
- Heat the mixture at 70°C for 30 minutes.[\[9\]](#)
- After cooling, the sample is ready for injection into the GC-MS system.

Instrumental Analysis

a. Gas Chromatography-Mass Spectrometry (GC-MS)

- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm) or similar.
- Injection Volume: 1 μL .
- Injector Temperature: 280°C.
- Oven Temperature Program: Initial temperature of 150°C, ramp to 280°C at 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).

b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and does not typically require derivatization.[\[2\]](#)
[\[4\]](#)

- Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
- Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 μ m).[1]
- Mobile Phase A: Water with 0.1% formic acid.[1]
- Mobile Phase B: Acetonitrile:Methanol (8:2, v/v) with 0.1% formic acid.[1]
- Flow Rate: 0.45 mL/min.[1]
- Injection Volume: 2 μ L.[1]
- Column Temperature: 40°C.[1]
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data

The following tables summarize quantitative data for the analysis of **19-norandrosterone** and related compounds in various matrices.

Table 1: LC-MS/MS Method Validation Parameters for Anabolic Steroids in Hair

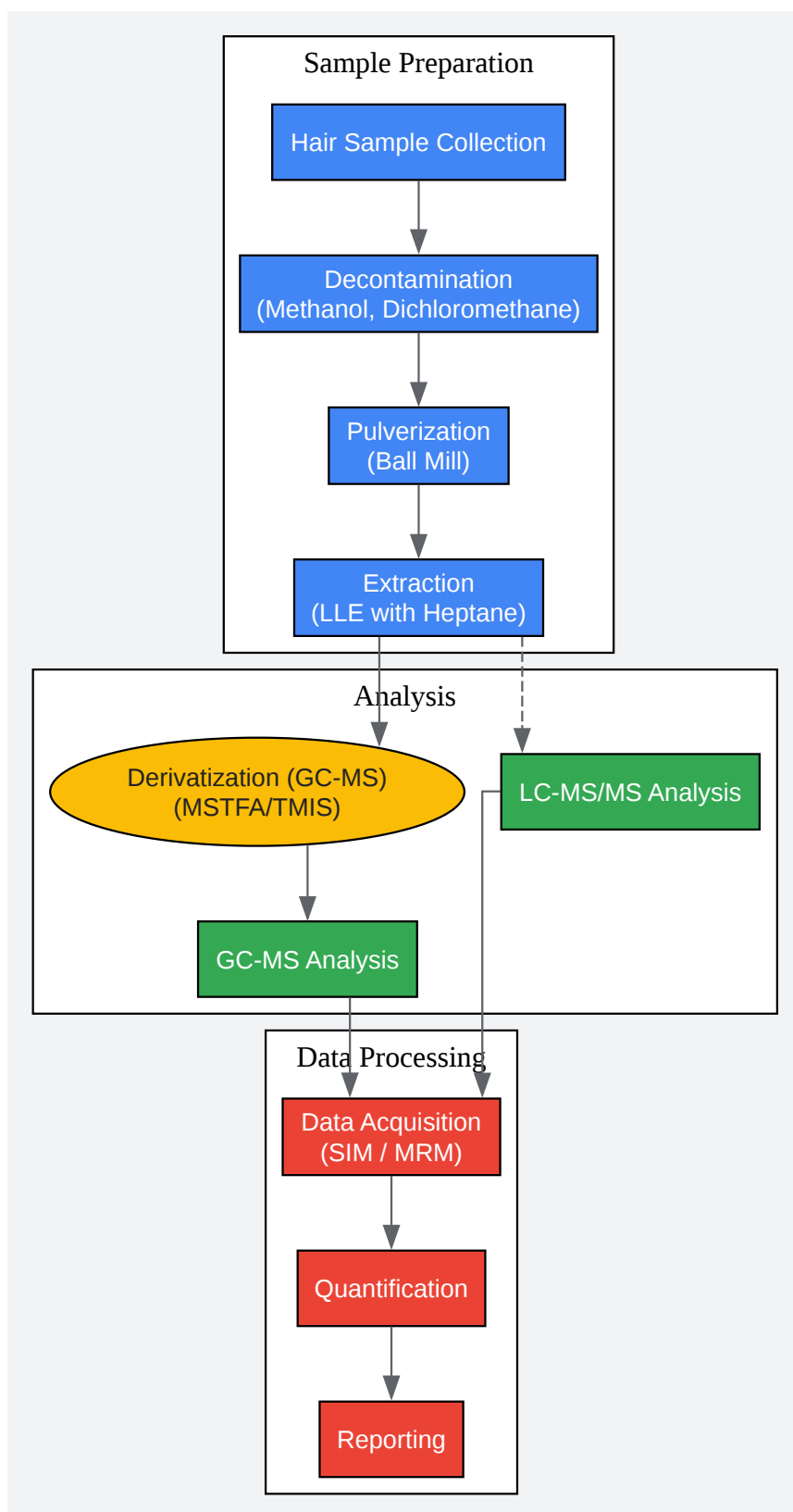
Analyte	Linearity Range (pg/mg)	Limit of Detection (LOD) (pg/mg)	Limit of Quantification (LOQ) (pg/mg)	Reference
Nandrolone	5 - 400	3.0	5	[2]
Stanozolol	1 - 400	0.5	1	[2]
Various Anabolic Steroids	10 or 100 - 1000	2 - 20	10 - 100	[3]

Table 2: GC-MS Method Validation Parameters for 19-NA in Urine

Parameter	Value	Reference
Linearity Range	10 - 400 ng/mL	[9]
Recovery (4 ng/mL)	110.4%	[9]
Recovery (10 ng/mL)	110.7%	[9]
Recovery (50 ng/mL)	85.7%	[9]

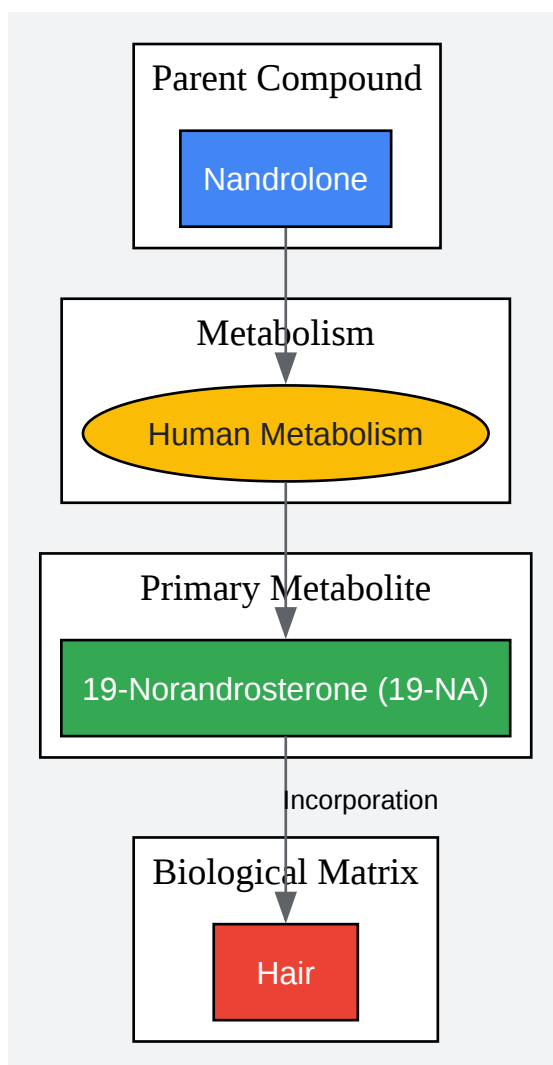
Note: Data from urine studies can provide a useful reference for developing and validating methods for hair analysis.

Visualizations



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Caption: Experimental workflow for **19-norandrosterone** quantification in hair.



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Caption: Relationship between Nandrolone, its metabolite, and hair incorporation.

Conclusion

The methodologies presented in this application note provide a robust framework for the quantification of **19-norandrosterone** in hair samples. Both GC-MS and LC-MS/MS are suitable techniques, with LC-MS/MS generally offering higher sensitivity and throughput. The choice of method will depend on the specific requirements of the laboratory and the desired limits of detection. Adherence to a rigorous validation protocol is essential to ensure the accuracy and reliability of the results. Hair analysis for 19-NA is a valuable tool in the long-term monitoring of nandrolone abuse.

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- To cite this document: BenchChem. [Application Note: Quantification of 19-Norandrosterone in Hair Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242311#quantification-of-19-norandrosterone-in-hair-samples]

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